molecular formula C18H12S B1346391 2-Fluoren-9-ylidenemethylthiophene CAS No. 843638-98-2

2-Fluoren-9-ylidenemethylthiophene

Cat. No.: B1346391
CAS No.: 843638-98-2
M. Wt: 260.4 g/mol
InChI Key: PXFBPSLHTWGNSZ-UHFFFAOYSA-N
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Description

2-Fluoren-9-ylidenemethylthiophene is a chemical compound with the molecular formula C18H12S. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. This compound is known for its unique structure, which combines the properties of fluorene and thiophene, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoren-9-ylidenemethylthiophene typically involves the reaction of fluorene derivatives with thiophene. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where fluorene is functionalized with a suitable leaving group (e.g., bromine) and then coupled with a thiophene derivative under specific conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Fluoren-9-ylidenemethylthiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for halogenation; concentrated sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted thiophene derivatives, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoren-9-ylidenemethylbenzothiophene
  • 2-Fluoren-9-ylidenemethylselenophene
  • 2-Fluoren-9-ylidenemethylfuran

Uniqueness

Compared to similar compounds, 2-Fluoren-9-ylidenemethylthiophene stands out due to its unique combination of fluorene and thiophene properties. This combination imparts distinct electronic and optical characteristics, making it particularly valuable in the fields of organic electronics and photovoltaics .

Properties

IUPAC Name

2-(fluoren-9-ylidenemethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S/c1-3-9-16-14(7-1)15-8-2-4-10-17(15)18(16)12-13-6-5-11-19-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFBPSLHTWGNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650144
Record name 2-[(9H-Fluoren-9-ylidene)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

843638-98-2
Record name 2-[(9H-Fluoren-9-ylidene)methyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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